molecular formula C6H13Cl2F3N2 B6225671 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2770358-77-3

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6225671
CAS No.: 2770358-77-3
M. Wt: 241.08 g/mol
InChI Key: DAUUSKUVJFLWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylpyrrolidine and trifluoromethylating agents.

    Reaction Conditions:

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.

    Substitution: The trifluoromethyl group and amine group can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural properties.

    Agrochemicals: The compound is utilized in the development of agrochemicals for crop protection.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride can be compared with similar compounds such as:

    1-Methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)pyrrolidine: Lacks the methyl group on the nitrogen, affecting its reactivity and applications.

    1-Methyl-3-(trifluoromethyl)pyrrolidin-2-one: Contains a carbonyl group instead of an amine, leading to different chemical behavior and uses.

The presence of both the trifluoromethyl and amine groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

CAS No.

2770358-77-3

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.08 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H11F3N2.2ClH/c1-11-3-2-5(10,4-11)6(7,8)9;;/h2-4,10H2,1H3;2*1H

InChI Key

DAUUSKUVJFLWTH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C(F)(F)F)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.